molecular formula C7H12O4 B2358483 Methyl 2-oxo-3-propoxypropanoate CAS No. 2150202-67-6

Methyl 2-oxo-3-propoxypropanoate

Cat. No.: B2358483
CAS No.: 2150202-67-6
M. Wt: 160.169
InChI Key: ANBKRHOJIDCZAZ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-propoxypropanoate is an organic compound belonging to the class of esters. It is characterized by its molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-oxo-3-propoxypropanoate can be synthesized through the esterification of 2-oxo-3-propoxypropanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to achieve a high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-3-propoxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-oxo-3-propoxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-propoxypropanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-oxo-3-methoxypropanoate
  • Methyl 2-oxo-3-ethoxypropanoate
  • Methyl 2-oxo-3-butoxypropanoate

Comparison: Methyl 2-oxo-3-propoxypropanoate is unique due to its propoxy group, which imparts distinct chemical and physical properties compared to its analogs. The length and branching of the alkoxy group can influence the compound’s reactivity, solubility, and interaction with other molecules .

Properties

IUPAC Name

methyl 2-oxo-3-propoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-4-11-5-6(8)7(9)10-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBKRHOJIDCZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150202-67-6
Record name methyl 2-oxo-3-propoxypropanoate
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